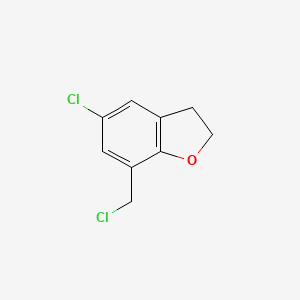

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZKFFQHRRAHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

[1][2]

Executive Summary

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is a bifunctional heterocyclic intermediate of significant value in medicinal chemistry and agrochemical development.[1][2] Characterized by a dihydrobenzofuran core, it possesses two distinct electrophilic sites: a highly reactive benzylic chloride at the C7 position and a stable aryl chloride at the C5 position. This orthogonality allows for sequential functionalization, making it a "privileged scaffold" for constructing complex pharmacophores, particularly in the development of serotonin (5-HT) receptor modulators and kinase inhibitors.

This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, reactivity profiles, and handling protocols.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran[1][2]

-

Molecular Formula: C

H -

Structural Features:

-

Dihydrofuran Ring: Electron-donating oxygen atom activates the benzene ring.[1][2]

-

C7-Chloromethyl Group: A primary alkyl halide (benzylic) susceptible to S

2 reactions. -

C5-Chloro Group: An aryl halide, generally inert to nucleophilic attack but active in transition-metal-catalyzed cross-couplings.[1][2]

-

Predicted Physicochemical Properties

Data derived from structural analogs (e.g., 5-chloro-2,3-dihydrobenzofuran).[1][2]

| Property | Value (Approximate) | Significance |

| Physical State | White to off-white solid | Low-melting solid; requires careful handling to avoid caking.[1][2] |

| Melting Point | 60–75 °C | Typical for chlorinated benzyl derivatives. |

| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point indicates low volatility but potential thermal instability. |

| LogP | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability for drug discovery. |

| Solubility | DCM, THF, Ethyl Acetate | Poor water solubility; requires organic co-solvents for reactions. |

Synthetic Routes & Production

The synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran typically proceeds via the functionalization of the commercially available 5-chloro-2,3-dihydrobenzofuran.[1][2] The presence of the oxygen atom directs electrophilic substitution to the ortho and para positions. With the para position (C5) blocked by chlorine, the C7 position (ortho to oxygen) becomes the primary site for functionalization.

Primary Synthetic Pathway: Formylation-Reduction-Chlorination

This route is preferred for high purity and regioselectivity.[1][2]

-

Formylation: 5-Chloro-2,3-dihydrobenzofuran is formylated at C7 using Rieche formylation (TiCl

/ Dichloromethyl methyl ether) or Vilsmeier-Haack conditions (though the latter is less reactive towards electron-rich rings compared to Rieche).[1][2] -

Reduction: The resulting aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH

). -

Chlorination: The alcohol is converted to the chloromethyl target using Thionyl Chloride (SOCl

).[3]

Visualization of Synthesis

Caption: Step-wise synthesis via C7-selective formylation and subsequent functional group interconversion.

Chemical Reactivity & Transformations[1][3]

The molecule's utility stems from its orthogonal reactivity . The C7-chloromethyl group reacts under mild conditions, while the C5-chloro group requires activation, allowing for controlled, sequential derivatization.

C7-Chloromethyl Reactivity (The "Warhead")

The benzylic chloride is highly electrophilic. It undergoes S

-

Mechanism: Concerted backside attack.

-

Key Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or pharmacophores.

C5-Chloro Reactivity (The Scaffold)

The aryl chloride is stable to standard nucleophiles but participates in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

Condition: Requires Pd(0) or Pd(II) catalysts and often elevated temperatures.

-

Key Application: Extending the carbon skeleton to build biaryl systems common in kinase inhibitors.

Reactivity Workflow Diagram

Caption: Orthogonal reactivity map showing divergent pathways for C7 (S_N2) and C5 (Cross-coupling) functionalization.

Experimental Protocols

Protocol: Nucleophilic Substitution at C7 with a Secondary Amine

This protocol validates the reactivity of the chloromethyl group.

Reagents:

-

Substrate: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (1.0 eq)[1][2]

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (ACN)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous ACN.

-

Addition: Add 2.0 mmol of K

CO -

Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2][4]

-

Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically purified via flash column chromatography (DCM:MeOH gradient).

Validation Point: The disappearance of the benzylic chloride peak (~4.6 ppm in

Handling, Safety, & Stability

Hazard Identification

-

Alkylating Agent: The chloromethyl moiety is a potent alkylating agent. It can react with DNA bases.[5] Handle as a potential carcinogen .

-

Lachrymator: Benzylic chlorides often irritate mucous membranes and eyes.

-

Skin Corrosive: Direct contact may cause chemical burns.

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic and potentially hydrolyzable. Store under inert gas (Argon/Nitrogen).

-

Stability: Susceptible to hydrolysis in moist air, converting to the corresponding alcohol and releasing HCl gas.

References

-

BenchChem. (2025).[6] 5-(Chloromethyl)benzofuran Properties and Applications. Retrieved from .

-

PubChem. (2025).[7][8] Compound Summary: (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol.[1][2][9] National Library of Medicine. Retrieved from .

-

RSC Medicinal Chemistry. (2025).[10] Benzofuran derivatives in drug discovery: A review of synthetic strategies and biological activities. Royal Society of Chemistry.[10] Retrieved from .

-

BLD Pharm. (2025). Product Analysis: 5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran. Retrieved from .

-

MDPI Molecules. (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. Retrieved from .

Sources

- 1. 78027-51-7|5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]

- 2. 1234844-89-3|5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]

- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]

- 4. 63639-68-9|5-Chloro-2-(chloromethyl)-3-methylbenzofuran|BLD Pharm [bldpharm.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (C11H12Cl2O) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 5-chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Navigating the Synthetic Landscape and Therapeutic Potential of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran and Its Analogs: A Technical Guide for Advanced Research

For Immediate Release

Physicochemical Properties and Structural Data

While experimental data for the title compound is scarce, we can infer its properties from structurally related molecules. The core, 2,3-dihydro-1-benzofuran, is a heterocyclic compound with a fused benzene and partially saturated furan ring.[2] The introduction of chloro- and chloromethyl- substituents at the 5 and 7 positions, respectively, is expected to significantly influence its reactivity and biological profile. The chloromethyl group, in particular, is a reactive handle for further chemical modifications.[1]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H8Cl2O | N/A |

| Molecular Weight | 203.07 g/mol | N/A |

| CAS Number | Not readily available | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthetic Strategies and Methodologies

The synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran would likely draw upon established methods for the construction and functionalization of the benzofuran core. Several innovative and catalytic strategies have been developed for benzofuran synthesis, often involving palladium- and copper-based catalysts.[3][4]

A plausible synthetic approach could involve a multi-step sequence starting from a substituted phenol. The general strategies for synthesizing benzofuran derivatives include intramolecular cyclization reactions.[5] For instance, a common method involves the reaction of an ortho-alkynylphenol in the presence of a transition metal catalyst.[1]

Conceptual Synthetic Workflow

Caption: Simplified signaling pathway of a CB2 receptor agonist.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is not available, general precautions for handling halogenated organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding inhalation, ingestion, and skin contact. [6][7][8]Many benzofuran derivatives are classified as irritants and may have other health hazards. [9]

Conclusion and Future Directions

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is a molecule with considerable potential as a building block in medicinal chemistry and materials science. Its predicted reactivity, stemming from the chloromethyl group, allows for a wide range of derivatizations. Future research should focus on establishing a definitive CAS number through its synthesis and characterization, followed by a thorough evaluation of its biological activities. The rich history of benzofuran derivatives in drug discovery suggests that this compound and its analogs could lead to the development of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615–1629. [Link]

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. Retrieved from [Link]

-

Diaz, P., Phatak, S. S., Xu, J., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. University of Montana. Retrieved from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. Retrieved from [Link]

-

American Elements. (n.d.). 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile | CAS 1461707-00-5. Retrieved from [Link]

-

Discovery of 2,3-Dihydrod[10][11]ioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. (2024). ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorobenzofuran-2(3H)-one. Retrieved from [Link]

-

PubChemLite. (n.d.). (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.

-

PubChemLite. (n.d.). 5-chloro-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Retrieved from [Link]

Sources

- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]

- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jocpr.com [jocpr.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | C12H12ClNO4 | CID 10635698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. umimpact.umt.edu [umimpact.umt.edu]

- 11. Benzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation of this molecule is paramount.[1][2] This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the predicted ¹H and ¹³C NMR spectra. We will explore the rationale behind chemical shift assignments, coupling constant patterns, and the influence of substituents on the overall spectral appearance. Furthermore, this guide outlines a standardized protocol for data acquisition and presents visualizations to clarify structural and connectivity information.

Introduction: The Structural Significance of a Substituted Benzofuran

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] The title compound, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, is a bifunctional intermediate. The chloro substituent on the aromatic ring and the reactive chloromethyl group provide two distinct points for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and the spatial relationships between them. This guide leverages established principles of NMR and spectral data from analogous structures to present a predictive but highly accurate analysis.[3][4]

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized IUPAC numbering system is applied to the molecular structure. The diagram below illustrates this numbering for both carbon and hydrogen atoms, which will be used consistently throughout this guide.

Caption: IUPAC numbering for 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The choice of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm).[5]

Rationale for Spectral Assignments

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic (dihydrofuran ring), and benzylic (chloromethyl) protons.

-

Aromatic Protons (H-4, H-6): The benzene ring is trisubstituted, leaving two aromatic protons. Due to their para relationship, they exhibit no significant vicinal coupling and are expected to appear as sharp singlets or very narrow doublets (due to small long-range couplings).

-

H-4: This proton is flanked by the electron-donating ether oxygen (C7a-O1) and the C5-Cl group. Its chemical shift will be influenced by both, but its proximity to the oxygen typically results in a downfield shift relative to an unsubstituted benzene ring.

-

H-6: This proton is situated between the C5-Cl and the C7-CH₂Cl groups. Both are electron-withdrawing, which will deshield this proton, shifting it downfield.

-

-

Dihydrofuran Protons (H-2, H-3): The protons on the saturated five-membered ring form an A₂X₂ or, more accurately, an AA'XX' spin system. They will appear as two distinct triplets due to vicinal coupling with each other.

-

H-2 (Protons at C2): These protons are directly attached to a carbon adjacent to the ring oxygen. This strong deshielding effect places their signal significantly downfield in the aliphatic region. They will appear as a triplet due to coupling with the two H-3 protons.

-

H-3 (Protons at C3): These protons are adjacent to the aromatic ring and coupled to the H-2 protons. They are less deshielded than the H-2 protons and will therefore appear further upfield. Their signal will also be a triplet.

-

-

Chloromethyl Protons (H-8): These benzylic protons are attached to a carbon bearing an electron-withdrawing chlorine atom. This environment causes a significant downfield shift. As there are no adjacent protons, the signal will be a sharp singlet, integrating to two protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments for the target molecule.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.15 - 7.25 | Singlet (s) | - | 1H |

| H-6 | ~7.05 - 7.15 | Singlet (s) | - | 1H |

| H-8 (-CH₂Cl) | ~4.60 - 4.70 | Singlet (s) | - | 2H |

| H-2 (-OCH₂) | ~4.55 - 4.65 | Triplet (t) | J ≈ 8.5 - 9.0 | 2H |

| H-3 (-CH₂Ar) | ~3.20 - 3.30 | Triplet (t) | J ≈ 8.5 - 9.0 | 2H |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum, acquired with broadband proton decoupling, will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Rationale for Spectral Assignments

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a):

-

Oxygen- and Chlorine-Bound Carbons: C-7a (bonded to oxygen) and C-5 (bonded to chlorine) will be significantly downfield due to the large deshielding effects of these electronegative atoms. C-7a is expected to be the most downfield of the aromatic carbons.

-

Substituted Quaternary Carbons: C-3a, C-5, and C-7 are quaternary carbons. C-3a will be influenced by the adjacent dihydrofuran ring and the aromatic system. C-7, bearing the chloromethyl group, will also be clearly identifiable.

-

Protonated Aromatic Carbons: C-4 and C-6 are the two carbons bearing protons in the aromatic ring. Their chemical shifts are influenced by the surrounding substituents.

-

-

Aliphatic & Benzylic Carbons (C-2, C-3, C-8):

-

C-2: Attached to the ring oxygen, this carbon will be the most downfield of the non-aromatic carbons, typically appearing in the 70-75 ppm range.

-

C-3: This carbon is less deshielded than C-2 and will appear further upfield, characteristically in the 28-35 ppm range for dihydrobenzofurans.[6]

-

C-8: The chloromethyl carbon will appear in the 40-45 ppm range, a typical region for benzylic carbons attached to a chlorine atom.[7]

-

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-7a | ~158 - 160 | Quaternary (Ar-O) |

| C-3a | ~128 - 130 | Quaternary (Ar) |

| C-4 | ~126 - 128 | CH (Ar) |

| C-5 | ~125 - 127 | Quaternary (Ar-Cl) |

| C-7 | ~124 - 126 | Quaternary (Ar) |

| C-6 | ~110 - 112 | CH (Ar) |

| C-2 | ~71 - 73 | CH₂ (Aliphatic) |

| C-8 | ~42 - 44 | CH₂ (Benzylic-Cl) |

| C-3 | ~29 - 31 | CH₂ (Aliphatic) |

Experimental Protocol for NMR Data Acquisition

A self-validating and reliable protocol is essential for obtaining high-quality NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Vortex the vial gently until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Validation: Ensure the solution is clear and free of any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[6][8]

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Set the number of scans to 1024 or higher, as ¹³C is a less sensitive nucleus.

-

Set the relaxation delay (d1) to 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[5]

Caption: A standardized workflow for NMR data acquisition and analysis.

Conclusion

The structural analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran by ¹H and ¹³C NMR spectroscopy is straightforward and provides definitive characterization. The predicted spectra show distinct, well-resolved signals for each unique proton and carbon environment. The key diagnostic features include two aromatic singlets, two aliphatic triplets characteristic of the dihydrofuran ring, and a benzylic singlet for the chloromethyl group. This guide provides a robust framework for researchers to confidently identify this compound and utilize it in further synthetic applications.

References

- Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.).

- 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists - SciSpace. (n.d.).

- Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.).

- The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans - RSC Publishing. (n.d.).

- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.).

- 2,3-Dihydro-1-benzofuran-2-carboxylic acid(1914-60-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.).

- (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (n.d.).

- Benzofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 1 H NMR Spectrum (1D, 1000 MHz, H 2 O, predicted) (NP0217419) - NP-MRD. (n.d.).

- Dihydrobenzofurans and Propynylthiophenes From the Roots of Eupatorium heterophyllum. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Common NMR Solvents - Reference Data. (n.d.).

- Benzofuran(271-89-6) 13C NMR spectrum - ChemicalBook. (n.d.).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran - NIH. (n.d.).

- (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione - MDPI. (n.d.).

- Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (n.d.).

- 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0161397) - NP-MRD. (n.d.).

- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).

- New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. (n.d.).

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).

Sources

- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. labs.chem.byu.edu [labs.chem.byu.edu]

- 6. rsc.org [rsc.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. scispace.com [scispace.com]

Mass spectrometry analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Mass Spectrometry Analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (referred to herein as CCDB ). As a Senior Application Scientist, I have structured this guide to address the specific challenges posed by this molecule—namely, the competing isotopic signatures of two chlorine atoms and the high reactivity of the benzylic chloromethyl group.

The guide prioritizes Electron Ionization (EI) for structural elucidation and Atmospheric Pressure Chemical Ionization (APCI) for purity profiling, offering a robust alternative to Electrospray Ionization (ESI) which often fails for such non-polar, neutral alkyl halides.

Physicochemical Context & MS Predictors

Before initiating analysis, the operator must understand the theoretical spectral behavior of CCDB to distinguish signal from noise and artifacts.

| Property | Value / Description | MS Implication |

| Molecular Formula | C | Distinctive Cl |

| Monoisotopic Mass | 201.9952 Da ( | Base peak for Molecular Ion (M |

| Reactivity | Alkylating Agent (Benzylic Halide) | CRITICAL: High risk of hydrolysis (to alcohol) or solvolysis (to ether) if protic solvents (MeOH, H |

| LogP | ~2.8 (Predicted) | Hydrophobic; poor ionization in ESI positive mode without adduct formation. |

Isotopic Signature (The "9:6:1" Rule)

The presence of two chlorine atoms (one aryl, one benzylic alkyl) dictates the mass spectrum. Unlike monochlorinated species (3:1), CCDB exhibits a triad cluster:

-

m/z 202 (M): 100% Relative Abundance (

Cl + -

m/z 204 (M+2): ~65% Relative Abundance (

Cl + -

m/z 206 (M+4): ~11% Relative Abundance (

Cl +

Validation Check: If your spectrum shows a 3:1 doublet instead of this triad, you have likely lost the reactive chloromethyl chlorine (hydrolysis artifact).

Sample Preparation: The "Anhydrous" Protocol

The chloromethyl group at position 7 is highly susceptible to nucleophilic attack. Standard LC-MS mobile phases (Water/Methanol) can degrade the analyte in-vial.

Protocol: Inert Dilution Strategy

-

Solvent Selection: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid Methanol or Ethanol entirely.

-

Concentration: Prepare a stock at 1 mg/mL in DCM. Dilute to 10 µg/mL in MeCN for LC-MS or Hexane for GC-MS.

-

Vial Handling: Use amber glass silylated vials to prevent surface adsorption of the benzyl chloride moiety.

-

Quenching (Optional): If quantifying trace impurities, derivatize with a secondary amine (e.g., dimethylamine) to lock the reactive chloromethyl group into a stable tertiary amine, which ionizes significantly better in ESI.

Method A: GC-MS (Structural Elucidation)

Gas Chromatography-Mass Spectrometry (EI) is the gold standard for CCDB due to its volatility and lack of ionizable polar groups.

Instrument Parameters:

-

Inlet: Splitless, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Source: Electron Ionization (70 eV), 230°C.

Fragmentation Pathway Analysis: The EI spectrum is dominated by the stability of the benzofuran core versus the lability of the alkyl chloride.

-

Molecular Ion (m/z 202): Prominent, stable radical cation.

-

Benzylic Cleavage (M - Cl): Loss of the alkyl chlorine radical (

Cl) generates the resonant cation at m/z 167 . -

Ring Contraction/CO Loss: Subsequent loss of CO (-28 Da) from the furan ring is characteristic of benzofurans, leading to m/z 139 .

Figure 1: Proposed EI fragmentation pathway for CCDB. The loss of the benzylic chlorine is the primary dissociation channel.

Method B: LC-MS (Purity & Impurity Profiling)

For purity analysis where non-volatile impurities might be present, LC-MS is required. However, the lack of basic nitrogen makes ESI inefficient.

Recommended Source: APCI (Atmospheric Pressure Chemical Ionization) APCI is superior for neutral alkyl halides as it utilizes gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry.

LC-APCI Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Minimize residence time).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 60% B to 100% B in 3 minutes (Fast gradient to prevent hydrolysis).

-

Ionization Mode: Positive APCI.

Target Ions:

-

[M+H]

: m/z 203.00 (Often weak). -

[M+H-HCl]

: m/z 167.02 (In-source fragmentation is common). -

[M+NH

]

Troubleshooting & Artifacts

The most common failure mode in analyzing CCDB is Solvolysis .

| Observation | Diagnosis | Corrective Action |

| Peak at m/z 198 | Methyl Ether Artifact (M - Cl + OMe) | STOP. You used Methanol. Switch to Acetonitrile. |

| Peak at m/z 184 | Hydrolysis Product (Alcohol) | Check water content in solvents; use fresh anhydrous solvents. |

| M+2 peak is 33% (not 65%) | Loss of one Chlorine | In-source fragmentation is too high. Lower Fragmentor Voltage. |

Workflow Visualization

The following diagram outlines the decision matrix for analyzing CCDB, ensuring sample integrity is maintained.

Figure 2: Analytical workflow emphasizing solvent exclusion (No MeOH) and ionization selection.

References

-

NIST Mass Spectrometry Data Center. "Mass spectrum of 2,3-dihydrobenzofuran derivatives." NIST Chemistry WebBook, SRD 69. [Link]

-

Grinias, J. P., et al. (2017).[1] "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC North America. [Link][1]

-

Prieto-Blanco, M.C., et al. (2009).[2] "Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds." Journal of Chromatographic Science. [Link][2]

Sources

The Pharmacological Landscape of Chlorinated Benzofurans: A Medicinal Chemistry Perspective

Executive Summary

Chlorinated benzofurans represent a privileged scaffold in modern medicinal chemistry, distinct from their polychlorinated environmental homologs (PCDFs). Unlike the toxicological profiles associated with dioxin-like compounds, mono- and di-chlorinated benzofurans—functionalized specifically at the C2, C3, and C5 positions—exhibit potent therapeutic properties. This technical guide analyzes their utility as broad-spectrum antimicrobial agents, tubulin-targeting antineoplastics, and enzyme inhibitors (AChE/BACE1). By leveraging the lipophilic enhancement provided by the chlorine substituent, researchers can optimize membrane permeability and ligand-target binding affinity, particularly in hydrophobic pockets of kinases and receptors.

Chemical Space & Structural Significance

The benzofuran core (benzo[b]furan) is an aromatic heterocycle fusing a benzene ring with a furan ring.[1][2] The introduction of a chlorine atom fundamentally alters the physicochemical profile of the scaffold:

-

Lipophilicity (LogP): Chlorination increases the partition coefficient, enhancing passive transport across the blood-brain barrier (BBB) and bacterial cell walls.

-

Metabolic Stability: The electron-withdrawing nature of chlorine at the C5 or C7 position protects the phenyl ring from rapid oxidative metabolism (e.g., hydroxylation), extending the half-life (

) of the pharmacophore. -

Halogen Bonding: The chlorine atom can act as a Lewis acid in halogen bonding interactions with carbonyl oxygens or nitrogen atoms in the target protein's active site, a mechanism distinct from classical hydrogen bonding.

Table 1: Comparative Physicochemical Impact of Chlorination

| Property | Unsubstituted Benzofuran | 5-Chlorobenzofuran | 7-Chlorobenzofuran | Impact on Drug Design |

| Electronic Effect | Neutral | Inductive withdrawal (-I) | Inductive withdrawal (-I) | Deactivates ring towards oxidation; modulates pKa of neighbors. |

| Steric Bulk | Low | Medium | Medium | Fills hydrophobic pockets (e.g., ATP binding sites). |

| Metabolic Liability | High (C2/C3 oxidation) | Reduced | Reduced | Prolongs duration of action. |

| Key Targets | General Intercalator | Tubulin, DNA Gyrase | Kinases, Topoisomerase | Specificity driven by substitution pattern. |

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of chlorinated benzofurans is strictly regio-dependent. The following diagram illustrates the critical "Pharmacophore Map" derived from recent high-throughput screening data.

DOT Diagram: SAR Logic of Chlorinated Benzofurans

Caption: SAR map highlighting the critical role of C5-chlorination in potency enhancement and C2-substitution in target selectivity.

Key SAR Insights:

-

C5-Chlorination: This is the "sweet spot" for potency. In antimicrobial assays, 5-chloro derivatives consistently outperform their non-chlorinated or 5-methyl analogs due to optimized hydrophobic interactions with bacterial DNA gyrase.

-

C2-Functionalization: The C2 position serves as the attachment point for "warheads."

-

Chalcone hybrids at C2 yield broad-spectrum cytotoxicity.

-

Carbohydrazides at C2 favor antimicrobial activity.

-

-

C3-Spacer: Short alkyl or carbonyl linkers at C3 often improve solubility without compromising binding affinity.

Therapeutic Applications & Mechanisms[3][4]

Anticancer Activity: Tubulin Polymerization Inhibition

Chlorinated benzofurans, particularly 2-acetyl-5-chlorobenzofuran derivatives , function as microtubule-destabilizing agents. They bind to the colchicine site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

-

Target:

-Tubulin (Colchicine binding site). -

Mechanism: Disruption of mitotic spindle formation

G2/M Arrest -

Potency: IC

values in the low micromolar range (1.0 – 5.0

Antimicrobial Activity: DNA Gyrase Inhibition

The 5-chlorobenzofuran moiety mimics the adenine ring of ATP, allowing it to competitively inhibit the ATPase domain of bacterial DNA gyrase (GyrB). This activity is particularly pronounced in Gram-positive strains like Staphylococcus aureus (MRSA).

DOT Diagram: Mechanistic Pathway (Anticancer)

Caption: Cascade of events triggered by 5-chlorobenzofuran binding to tubulin, leading to apoptotic cell death.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols synthesize field-proven methodologies for generating and testing these compounds.

Protocol A: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone (Key Intermediate)

Rationale: This intermediate is the precursor for chalcone hybrids and hydrazides. The use of 5-chlorosalicylaldehyde ensures the chlorine is correctly positioned at C5.

Reagents: 5-Chlorosalicylaldehyde (10 mmol), Chloroacetone (12 mmol), Anhydrous

-

Preparation: Dissolve 5-chlorosalicylaldehyde (1.56 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in dry acetone (50 mL).

-

Addition: Add chloroacetone (1.11 g, 12 mmol) dropwise under stirring at room temperature.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). -

Work-up: Filter off the inorganic salts (

/KCl) while hot. Evaporate the solvent under reduced pressure. -

Purification: Recrystallize the crude solid from ethanol to yield pale yellow crystals.

-

Yield Expectations: 75–85%.

-

Validation:

H NMR should show a singlet at

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability. It is the standard first-line screen for benzofuran anticancer candidates.

Materials: MCF-7 Cells, MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

-

Seeding: Seed MCF-7 cells at a density of

cells/well in 96-well plates containing DMEM media. Incubate for 24h at -

Treatment: Dissolve the 5-chlorobenzofuran derivative in DMSO (stock). Prepare serial dilutions in media (final DMSO < 0.1%). Add to wells (0.1

M to 100 -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan crystals. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC

using non-linear regression analysis (GraphPad Prism or similar).

Quantitative Activity Data Summary

The following table aggregates data from multiple studies illustrating the potency of 5-chloro derivatives compared to standards.

Table 2: Biological Activity Profile of Selected Derivatives

| Compound Class | Substitution (R) | Target Organism/Cell | Activity (IC | Reference Standard |

| 5-Cl-Benzofuran-Chalcone | 4-Methoxy (phenyl) | MCF-7 (Breast Cancer) | 1.48 | Doxorubicin (4.17 |

| 5-Cl-Benzofuran-Hydrazide | 2-Nitro (phenyl) | S. aureus (Gram +) | 12.5 | Ciprofloxacin (5 |

| 5-Cl-Benzofuran-Ester | Ethyl ester | M. tuberculosis | 6.25 | Pyrazinamide |

| 7-Cl-Benzofuran | 3-Methyl | HeLa (Cervical Cancer) | 8.5 | 5-Fluorouracil |

Note: Data represents average values from referenced literature [1][3][5]. Lower IC50/MIC indicates higher potency.

Future Outlook & Drug Design Strategy

The future of chlorinated benzofurans lies in hybridization and metabolic shunting .

-

Molecular Hybridization: Fusing the 5-chlorobenzofuran core with other pharmacophores (e.g., 1,2,4-triazoles or coumarins) creates "dual-action" drugs that can overcome resistance mechanisms.

-

Prodrug Design: The lipophilicity of these compounds can be a liability for oral bioavailability. Appending polar groups (e.g., amino acid esters) at the C3 position that are cleaved in vivo can improve solubility.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[4] [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019. [Link]

-

Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. 2021. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. 2023. [Link]

-

Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors. Chemical Biology & Drug Design. 2017.[5] [Link]

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors with hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation Guide: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

This guide outlines the structural elucidation of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran , a critical intermediate often encountered in the synthesis of serotonin receptor agonists (e.g., 5-HT2C) and specialized agrochemicals.

The elucidation strategy relies on a "First Principles" approach, combining synthetic logic (regioselectivity) with definitive spectroscopic evidence (NMR coupling patterns and MS isotope ratios).

Executive Summary & Molecule Profile

-

Target Molecule: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

-

Molecular Formula:

-

Molecular Weight: 203.06 g/mol

-

Core Scaffold: 2,3-Dihydrobenzofuran (Coumaran)

-

Key Challenge: Differentiating the regioisomerism of the chloromethyl group (Position 4, 6, or 7) relative to the fixed 5-chloro substituent.

Structural Significance

The 2,3-dihydrobenzofuran ring is a privileged scaffold in medicinal chemistry. The introduction of a chloromethyl group (

Synthetic Logic & Regiochemistry

Before analytical verification, we must establish the expected structure based on electronic directing effects. This provides the hypothesis that spectroscopy will validate.

The Directing Effect Analysis

The synthesis typically involves the chloromethylation (e.g., Blanc reaction) of 5-chloro-2,3-dihydrobenzofuran .[1][2]

-

Oxygen (Position 1): A strong

-donor. It directs incoming electrophiles to the ortho (Position 7) and para (Position 5) sites. -

Chlorine (Position 5): A deactivating group but an ortho/para director. It directs to Positions 4 and 6.[1][2][3][4][5][6]

-

Steric & Electronic Conflict:

Figure 1: Regiochemical logic dictating the formation of the 7-substituted isomer.

Spectroscopic Elucidation Strategy

A. Mass Spectrometry (MS)

MS provides the first confirmation of the molecular formula and the presence of two chlorine atoms.

-

Isotope Pattern: The molecule contains two chlorine atoms (

).-

Natural abundance of

(75%) and

-

-

Fragmentation:

-

m/z 202/204/206: Molecular Ion (

). -

m/z 153/155: Loss of

(M - 49). This is a primary fragmentation pathway for benzyl chlorides, yielding a stable benzylic cation.

-

B. NMR Spectroscopy (The Definitive Proof)

Nuclear Magnetic Resonance (NMR) is required to rule out regioisomers (4- or 6-substitution).

Predicted

NMR Data (300-500 MHz,

)

| Proton Group | Position | Multiplicity | Shift ( | Integration | Mechanistic Insight |

| Aliphatic | H-3 | Triplet ( | 3.20 - 3.30 | 2H | Benzylic methylene of the dihydrofuran ring. |

| Aliphatic | H-2 | Triplet ( | 4.60 - 4.65 | 2H | Ether methylene. Deshielded by oxygen. |

| Substituent | Singlet | 4.65 - 4.75 | 2H | The chloromethyl group. May overlap with H-2; use HSQC to resolve. | |

| Aromatic | H-4 | Doublet ( | 7.10 - 7.15 | 1H | Meta-coupling to H-6. |

| Aromatic | H-6 | Doublet ( | 7.20 - 7.25 | 1H | Meta-coupling to H-4. |

The "Coupling Constant" Decision Matrix

The most critical piece of evidence is the coupling constant (

-

If 7-Substituted (Target): Protons are at H-4 and H-6. They are meta to each other.

-

Result:

.

-

-

If 6-Substituted: Protons are at H-4 and H-7. They are para to each other.

-

Result:

(Singlets).

-

-

If 4-Substituted: Protons are at H-6 and H-7. They are ortho to each other.

-

Result:

.

-

Observation of two doublets with

Figure 2: NMR decision tree for regioisomer assignment based on aromatic coupling constants.

Experimental Protocols

Protocol 1: Analytical Sample Preparation

-

Solvent: Dissolve 10 mg of the compound in 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

-

Instrument: 400 MHz or higher is recommended to resolve the H-2 triplet from the

singlet if shifts are similar.

Protocol 2: 2D NMR Verification (Optional but Recommended)

If the H-2 triplet and

-

Run HSQC (Heteronuclear Single Quantum Coherence):

-

The H-2 protons will correlate to the ether carbon (

). -

The

protons will correlate to the chloromethyl carbon ( -

This separates the signals in the carbon dimension.

-

References

- Title: "Regioselective synthesis of substituted 2,3-dihydrobenzofurans.

- Analogous Structure Data (5-Chloromethylbenzofuran): Title: "5-(Chloromethyl)benzofuran | CAS 37798-07-5." Source: BenchChem.

-

Analogous Structure Data (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid)

-

Title: "4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2."[5]

- Source: Sigma-Aldrich.

-

-

General NMR Data for Dihydrobenzofurans

- Title: "Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)..."

- Source: ResearchG

-

URL:[Link]

Sources

- 1. Blanc Chloromethylation | Ambeed [ambeed.com]

- 2. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. 54852-68-5 | 2-Bromo-4-chloro-6-methylphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid(123654-26-2) 1H NMR spectrum [chemicalbook.com]

- 6. 3163-76-6 | 1,3,5-Benzenetricarbaldehyde | Aryls | Ambeed.com [ambeed.com]

- 7. 863127-76-8 | (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide | Aryls | Ambeed.com [ambeed.com]

Technical Guide: Mechanism of Action for Benzofuran-Based Compounds

The following technical guide details the mechanism of action (MoA) for benzofuran-based compounds. This document is structured to provide actionable insights for drug development professionals, synthesizing established pharmacodynamics with experimental validation protocols.

Executive Summary

The benzofuran scaffold (benzo[b]furan) is a privileged structure in medicinal chemistry, distinguished by its ability to mimic the indole core of tryptophan and serotonin while offering distinct lipophilicity and electronic distribution profiles. Its utility spans from cardiovascular regulation (Amiodarone) to neuropsychiatry (Vilazodone) and oncology.

This guide dissects the MoA of benzofuran derivatives across three primary biological axes: Ion Channel Modulation , Monoamine Transporter/Receptor Regulation , and Microtubule Destabilization . It further provides a self-validating experimental protocol for assessing tubulin inhibition, a critical pathway for novel benzofuran chemotherapeutics.

The Benzofuran Pharmacophore: Structural Logic

The benzofuran ring system consists of a benzene ring fused to a furan ring.[1] Its "privileged" status arises from its capacity to engage in diverse non-covalent interactions:

-

-

-

Hydrogen Bonding: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, while substitutions at the C2 and C3 positions allow for precise orientation of pharmacophoric groups.

-

Lipophilicity: The scaffold is inherently lipophilic, facilitating blood-brain barrier (BBB) penetration, essential for CNS-active agents like Vilazodone.

Cardiovascular Modulation: Multi-Channel Blockade

Case Study: Amiodarone Primary Indication: Class III Antiarrhythmic[2][3][4]

Mechanism of Action

Amiodarone represents the complexity of benzofuran pharmacology. While classified as a Class III agent (potassium channel blocker), it acts as a "dirty drug" by modulating multiple ion channels simultaneously. This lack of selectivity is paradoxically responsible for its high efficacy in refractory arrhythmias.

-

K+ Channel Blockade (Class III): Amiodarone blocks the rapid component of the delayed rectifier potassium current (

), prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes. -

Na+ Channel Blockade (Class I): It inhibits inactivated sodium channels, reducing conduction velocity in high-frequency arrhythmias.[5]

-

Ca2+ Channel Blockade (Class IV): It inhibits L-type calcium channels (

), slowing conduction through the AV node.

Visualization: Amiodarone Signaling Pathway

The following diagram illustrates the multi-target blockade of Amiodarone leading to arrhythmia termination.

Caption: Amiodarone exerts a pleiotropic effect on cardiac ion channels, converging to terminate re-entrant arrhythmias.

Neuropharmacology: The SPARI Mechanism

Case Study: Vilazodone Primary Indication: Major Depressive Disorder (MDD)[6]

Mechanism of Action

Vilazodone utilizes the benzofuran scaffold to achieve a dual mechanism, termed SPARI (Serotonin Partial Agonist and Reuptake Inhibitor).

-

SERT Inhibition: The compound binds to the Serotonin Transporter (SERT) with high affinity (

nM), blocking the reuptake of serotonin (5-HT) into the presynaptic neuron [1].[7] -

5-HT1A Partial Agonism: Unlike pure SSRIs, Vilazodone acts as a partial agonist at 5-HT1A receptors (

nM).[7][8]-

Presynaptic Effect: Desensitizes 5-HT1A autoreceptors faster than SSRIs, theoretically accelerating the onset of antidepressant action.

-

Postsynaptic Effect: Directly stimulates downstream signaling, potentially mitigating sexual dysfunction side effects associated with pure SERT blockade [2].

-

Oncology: Microtubule Destabilization

Synthetic benzofuran derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine site of

Comparative Potency Data

Recent studies have synthesized benzofuran derivatives with nanomolar potency. The table below summarizes key quantitative data for researchers designing new analogs.

| Compound ID | Target | IC50 (Tubulin Polymerization) | IC50 (HeLa Cells) | IC50 (MCF-7 Cells) | Ref |

| CA-4 (Control) | Tubulin | 1.86 µM | 0.012 µM | 0.015 µM | [3] |

| Compound 6g | Tubulin | ~2.0 µM | 11.09 µM | - | [4] |

| Compound 36 | Tubulin | 1.95 µM | 0.06 µM (A549) | - | [3] |

| Compound 17g | Tubulin | (Inhibits) | 1.8 µM | - | [5] |

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin polymerization by a benzofuran candidate. Principle: Free tubulin subunits do not fluoresce. Upon polymerization in the presence of a reporter (e.g., DAPI or a proprietary fluorophore), fluorescence intensity increases linearly with microtubule mass.

Reagents & Equipment[9][10][11][12]

-

Purified Tubulin: >99% pure, porcine brain origin (lyophilized).

-

GTP Stock: 100 mM (store at -80°C).

-

Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[10][11][12]

-

Test Compound: Benzofuran derivative (dissolved in DMSO, final concentration <1%).

-

Positive Control: Paclitaxel (Enhancer) or Vinblastine (Inhibitor).[10]

-

Equipment: Fluorescence plate reader (Ex 360 nm / Em 450 nm), pre-warmed to 37°C.

Step-by-Step Methodology

-

Preparation (Ice Bath):

-

Resuspend tubulin to 4 mg/mL in ice-cold Assay Buffer.

-

Prepare a "Reaction Mix" containing Tubulin (2 mg/mL final), GTP (1 mM final), and Fluorophore (10 µM DAPI or kit equivalent). Keep strictly on ice to prevent premature polymerization.

-

-

Plate Loading:

-

In a 96-well black half-area plate (pre-chilled), add 5 µL of Test Compound (10x concentration).

-

Include: Vehicle Control (DMSO only), Positive Control (Vinblastine 3 µM).

-

-

Initiation:

-

Rapidly add 45 µL of the cold Reaction Mix to each well.

-

Immediately transfer the plate to the pre-warmed (37°C) reader.

-

-

Kinetic Reading:

-

Measure fluorescence every 60 seconds for 60 minutes.

-

Shake plate for 5 seconds before the first read only.

-

-

Data Analysis:

-

Plot RFU (Relative Fluorescence Units) vs. Time.

-

Calculate

(slope of the growth phase) and Final Polymer Mass (endpoint RFU). -

Self-Validation Check: The Vehicle Control must show a sigmoidal curve (Nucleation -> Growth -> Equilibrium). If the control curve is flat, the tubulin has denatured.

-

Workflow Visualization

Caption: Critical path for the fluorescence-based tubulin polymerization assay. Temperature control is the primary variable for success.

Photopharmacology: DNA Intercalation

Case Study: Psoralens (Furocoumarins) Primary Indication: PUVA Therapy (Psoriasis, CTCL)[13][14]

Mechanism of Action

Psoralens are tricyclic benzofuran derivatives that act as DNA crosslinkers, but only upon photoactivation.[14][15]

-

Intercalation: The planar benzofuran ring intercalates between DNA base pairs (preferentially AT sites).

-

Photoactivation (UVA 320–400 nm):

-

Absorption of a photon leads to a [2+2] cycloaddition reaction between the 3,4-double bond of the psoralen (furan ring) and the 5,6-double bond of a thymine base.

-

This forms a monoadduct.

-

-

Crosslinking: Absorption of a second photon allows the 4',5'-double bond (pyrone ring) to react with a thymine on the complementary strand, forming an interstrand crosslink [6]. This physically blocks DNA replication and transcription, inducing apoptosis in hyperproliferative cells.

References

-

Dr.Oracle. (2026). Vilazodone Mechanism of Action: SSRI and 5-HT1A Partial Agonism.[6][8][16] Retrieved from [Link]

-

Psychiatry Investigation. (2015). Vilazodone: Clinical Studies and Mechanism of Action.[8] Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization. Retrieved from [Link]

-

PubMed (NIH). (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives. Retrieved from [Link]

-

Bioorganic Chemistry. (2020). 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors.[17] Retrieved from [Link]

-

ScienceDaily. (2019). Shedding light on the reaction mechanism of PUVA light therapy.[18] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Amiodarone - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. droracle.ai [droracle.ai]

- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 9. maxanim.com [maxanim.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamopen.com [benthamopen.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aatbio.com [aatbio.com]

- 14. youtube.com [youtube.com]

- 15. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciencedaily.com [sciencedaily.com]

A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran Analogs as Potential Anticancer Agents

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This technical guide details a strategic approach to the discovery of novel 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran analogs, a class of compounds rationally designed for enhanced anticancer efficacy. We provide the scientific rationale for incorporating a chloro-substituent at the C-5 position and a reactive chloromethyl handle at the C-7 position, drawing upon established structure-activity relationship (SAR) principles that highlight the positive contribution of halogenation to cytotoxicity.[3] This document outlines a plausible, multi-step synthetic pathway, detailed protocols for a comprehensive biological evaluation cascade—from initial cytotoxicity screening to in-depth mechanism of action studies—and a framework for future lead optimization. The methodologies are presented to be self-validating, incorporating essential controls and decision-making logic to guide researchers in the fields of oncology and drug development.

Introduction: The 2,3-Dihydro-1-benzofuran Scaffold in Oncology

The benzofuran ring system, and its reduced form 2,3-dihydro-1-benzofuran, are structural motifs found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][4][5] Their structural rigidity, combined with the electronic properties of the oxygen-containing heterocycle, makes them ideal scaffolds for interacting with diverse biological targets.

In oncology, derivatives of this scaffold have demonstrated significant potential. Studies have shown that specific substitutions on the benzofuran ring are crucial for cytotoxic activity, influencing both potency and selectivity against cancer cells.[3][6] The ability to synthetically modify this core allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the development of new therapeutic agents.[7]

Rationale for Analog Design: Targeting Enhanced Potency and Versatility

The design of the target analogs is predicated on established SAR principles and the strategic introduction of functionalities to confer specific, advantageous properties.

-

The 5-Chloro Substituent: The introduction of halogen atoms, such as chlorine or bromine, into the benzofuran ring has consistently resulted in a significant enhancement of anticancer activity.[3] Halogenation can modulate the molecule's lipophilicity, membrane permeability, and electronic distribution, thereby improving its interaction with biological targets. The choice of the C-5 position is based on synthetic accessibility and prior SAR studies that indicate this position is often favorable for biological activity.[3][8]

-

The 7-(chloromethyl) Group: This functional group is introduced with a dual purpose. Firstly, the chloromethyl moiety acts as a moderately reactive electrophile, or a "warhead." This creates the potential for the analog to form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in the active site of a target protein, leading to irreversible inhibition and prolonged pharmacological effect. Secondly, it serves as a versatile synthetic handle. The chlorine atom can be readily displaced by a wide array of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid generation of a focused library of second-generation analogs for extensive SAR exploration and optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This dual-pronged design strategy aims to create a parent compound with intrinsic activity, which can also serve as a platform for discovering derivatives with superior potency, selectivity, and drug-like properties.

Proposed Multi-Step Synthetic Pathway

The synthesis of the target compound, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, can be approached through a logical, multi-step sequence. The following workflow illustrates a plausible route.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note & Protocol: Synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust method based on the Blanc chloromethylation reaction, a classic example of electrophilic aromatic substitution. This application note offers in-depth scientific rationale for procedural steps, critical safety considerations, a detailed experimental workflow, and characterization guidelines intended for researchers and professionals in organic synthesis.

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Derivatives of benzofuran and its reduced form, 2,3-dihydro-1-benzofuran, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a chloromethyl (-CH₂Cl) group onto this scaffold creates a highly versatile intermediate.[1] This reactive "handle" serves as a potent electrophile, enabling a variety of nucleophilic substitution reactions for the construction of more complex molecular architectures and the exploration of structure-activity relationships (SAR).[1][4]

This guide details the synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran via the Blanc chloromethylation reaction. This well-established method utilizes formaldehyde and hydrogen chloride to install a chloromethyl group onto an aromatic ring.[4][5][6] The protocol has been optimized for clarity, safety, and reproducibility in a standard laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are outlined below:

-

Formation of the Electrophile: In the presence of a strong acid like concentrated hydrochloric acid, paraformaldehyde (a polymer of formaldehyde) depolymerizes to formaldehyde. This then reacts with HCl to form a highly reactive electrophilic species, often represented as the chloromethyl cation ([CH₂Cl]⁺) or its precursor, protonated chloromethanol.[7] The use of a Lewis acid catalyst like zinc chloride can facilitate the formation of this electrophile, although it is not always necessary for activated aromatic rings.[4][7]

-

Electrophilic Attack: The 2,3-dihydro-1-benzofuran ring is electron-rich due to the activating effect of the cyclic ether oxygen atom. This aromatic ring acts as a nucleophile, attacking the chloromethyl electrophile. The substitution is directed to the C7 position, which is ortho to the strongly activating ether oxygen and is sterically accessible.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to restore the aromaticity of the benzene ring, yielding the final product, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran.

Sources

- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. jk-sci.com [jk-sci.com]

- 6. chempanda.com [chempanda.com]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

Synthesis of piperazine derivatives from 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

An Application Guide for the Synthesis of Piperazine Derivatives from 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Introduction: Bridging Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine and benzofuran ring systems stand out as "privileged scaffolds." Their unique structural and physicochemical properties have made them integral components of numerous therapeutic agents. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, offers a combination of structural rigidity, hydrogen bonding capabilities, and tunable basicity, which often leads to improved aqueous solubility and oral bioavailability.[1][2] Its presence is prominent in drugs targeting a wide array of conditions, including cancer, microbial infections, and central nervous system disorders.[2][3][4][5]

Similarly, the benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7] The fusion of these two pharmacophores through a methylene linker creates hybrid molecules with significant potential for novel biological activity.

This application note provides a detailed guide for the synthesis of piperazine derivatives starting from 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran. This starting material is a valuable electrophilic intermediate, with its reactive benzylic chloride enabling straightforward C-N bond formation with nucleophilic piperazines. We will explore the underlying reaction mechanism, detail robust experimental protocols, and discuss critical considerations for achieving high-yield, high-purity products for research and development.

Reaction Principle: Nucleophilic Substitution at a Benzylic Carbon

The core of this synthesis is a classic nucleophilic substitution reaction, specifically the N-alkylation of a piperazine.[8] The benzylic carbon of the chloromethyl group on the dihydrobenzofuran ring is highly electrophilic. This is due to the polarization of the C-Cl bond and the ability of the adjacent aromatic ring to stabilize the transition state of the reaction.

The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the piperazine directly attacks the electrophilic carbon, displacing the chloride ion as the leaving group.[7]

Figure 1: General overview of the N-alkylation reaction.

A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

Key Synthetic Considerations

Stoichiometry and Control of Substitution

Piperazine has two secondary amine groups, creating the possibility of both mono- and di-alkylation. To selectively synthesize the mono-substituted product, the stoichiometry must be carefully controlled. Using a molar excess of the piperazine derivative relative to the benzofuran chloride favors mono-alkylation by ensuring that a molecule of the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated product molecule.

Choice of Base and Solvent

The selection of the base and solvent system is critical for reaction efficiency.

| Parameter | Selection | Rationale & Justification |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easily removed by filtration after the reaction.[9][10] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective and are soluble in organic solvents. |

| Solvent | Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. ACN and THF are excellent choices for reactions at moderate temperatures.[10] DMF is suitable for less reactive substrates that may require higher temperatures. |

Enhancing Reactivity

In cases where the chloride is not sufficiently reactive, the reaction rate can be enhanced by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide, which is a better leaving group.[8]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of representative piperazine-benzofuran derivatives.

Protocol A: Synthesis of 1-((5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl)-4-phenylpiperazine

This protocol details a direct one-step N-alkylation with a monosubstituted piperazine.

Figure 2: Workflow for the synthesis and purification of piperazine derivatives.

Materials & Reagents:

| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |

| 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran | 203.06 | 203 mg | 1.0 mmol | 1.0 |

| 1-Phenylpiperazine | 162.24 | 195 mg | 1.2 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |

| Acetonitrile (ACN) | - | 15 mL | - | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (203 mg, 1.0 mmol).

-

Add acetonitrile (15 mL), followed by 1-phenylpiperazine (195 mg, 1.2 mmol) and potassium carbonate (415 mg, 3.0 mmol).

-

Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzofuran chloride is consumed (typically 6-12 hours).

-

Once complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. A similar procedure and characterization data for related compounds can be found in the literature.[10]

Protocol B: Two-Step Synthesis via a Boc-Protected Intermediate

This approach is useful when the desired final product is a piperazine with a free secondary amine, or when further modification of that nitrogen is planned.

Step 1: N-Alkylation with Boc-Piperazine

-

Follow the procedure outlined in Protocol A , but substitute 1-phenylpiperazine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). Use a 1.2 molar equivalent of Boc-piperazine.

-

The reaction will yield tert-butyl 4-((5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl)piperazine-1-carboxylate. Purify this intermediate by column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise with stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, 1-((5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl)piperazine. This product can often be used without further purification or can be recrystallized if necessary.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficient temperature.- Poor quality reagents.- Deactivated nucleophile (protonated). | - Increase reaction temperature.- Add catalytic NaI or KI to activate the chloride.[8]- Ensure the base is anhydrous and added in sufficient excess. |

| Formation of Di-substituted Product | - Stoichiometry of piperazine is too low. | - Increase the molar equivalents of the piperazine nucleophile to 2-3 equivalents. |